1-(Azepan-1-yl)-2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)ethanone
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Overview
Description
1-(Azepan-1-yl)-2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)ethanone is a synthetic organic compound with the molecular formula C19H23N3O2S. This compound is characterized by the presence of an azepane ring, a pyridazine ring, and a methoxyphenyl group, making it a complex and intriguing molecule for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Azepan-1-yl)-2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic aromatic substitution reaction.
Formation of the Azepane Ring: The azepane ring is formed through cyclization reactions involving appropriate precursors.
Thioether Formation: The final step involves the formation of the thioether linkage between the pyridazine and azepane rings.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of automated reactors and continuous flow chemistry can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(Azepan-1-yl)-2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioether linkage to a thiol group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Azepan-1-yl)-2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)ethanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(Azepan-1-yl)-2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Disrupting Cellular Processes: Interfering with cellular processes such as DNA replication or protein synthesis.
Comparison with Similar Compounds
Similar Compounds
1-(Piperidin-1-yl)-2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)ethanone: Similar structure but with a piperidine ring instead of an azepane ring.
1-(Morpholin-1-yl)-2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)ethanone: Contains a morpholine ring instead of an azepane ring.
Uniqueness
1-(Azepan-1-yl)-2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)ethanone is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. Its azepane ring provides a different spatial arrangement and electronic environment compared to similar compounds, potentially leading to unique interactions with biological targets.
Biological Activity
1-(Azepan-1-yl)-2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)ethanone is a synthetic organic compound characterized by its complex structure, which includes an azepane ring, a pyridazine ring, and a methoxyphenyl group. Its molecular formula is C19H23N3O2S . This compound has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including antimicrobial and anticancer properties.
Chemical Structure and Properties
The structural representation of this compound can be summarized as follows:
Property | Value |
---|---|
IUPAC Name | 1-(azepan-1-yl)-2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanylethanone |
Molecular Formula | C19H23N3O2S |
Molecular Weight | 357.47 g/mol |
CAS Number | 893988-79-9 |
The biological activity of this compound is believed to involve several mechanisms:
Enzyme Interaction : The compound may bind to specific enzymes, inhibiting or activating their activity, which plays a crucial role in metabolic pathways.
Receptor Modulation : It can interact with various receptors, influencing cellular signaling pathways. This modulation can lead to altered physiological responses, such as changes in cell proliferation or apoptosis.
Disruption of Cellular Processes : The compound may interfere with essential cellular processes like DNA replication or protein synthesis, contributing to its potential anticancer effects .
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity against a range of pathogens. For instance, studies have shown that pyridazine derivatives can inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic functions .
Anticancer Activity
Several studies have explored the anticancer potential of this compound. The mechanism involves the induction of apoptosis in cancer cells and the inhibition of tumor growth through various pathways, including:
- Inhibition of angiogenesis : Preventing the formation of new blood vessels that supply nutrients to tumors.
- Cell cycle arrest : Blocking cancer cells from progressing through the cell cycle, thereby reducing proliferation.
A notable case study demonstrated that a related pyridazine derivative significantly reduced tumor size in vivo models by inducing apoptosis and inhibiting cell migration .
Comparative Analysis with Similar Compounds
To better understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
1-(Piperidin-1-yl)-2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)ethanone | Piperidine ring instead of azepane | Moderate antimicrobial |
1-(Morpholin-1-yl)-2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)ethanone | Morpholine ring | High anticancer activity |
The azepane ring in the compound under study contributes to its unique spatial arrangement and electronic environment, which may enhance its interaction with biological targets compared to other similar compounds .
Properties
IUPAC Name |
1-(azepan-1-yl)-2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2S/c1-24-16-8-6-7-15(13-16)17-9-10-18(21-20-17)25-14-19(23)22-11-4-2-3-5-12-22/h6-10,13H,2-5,11-12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRRUXEDWRGEYCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C(C=C2)SCC(=O)N3CCCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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